molecular formula C6H9N3O3 B1670411 6-diazo-5-oxo-L-norleucine CAS No. 157-03-9

6-diazo-5-oxo-L-norleucine

Cat. No. B1670411
CAS RN: 157-03-9
M. Wt: 171.15 g/mol
InChI Key: YCWQAMGASJSUIP-YFKPBYRVSA-N
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Description

6-Diazo-5-oxo-L-norleucine (DON) is a non-proteinogenic L-alpha-amino acid . It is a glutamine antagonist that was originally isolated from Streptomyces in a sample of Peruvian soil . This diazo compound is biosynthesized from lysine by three enzymes in bacteria . It exhibits analgesic, antibacterial, antiviral, and anticancer properties .


Synthesis Analysis

DON is biosynthesized from lysine by three enzymes in bacteria . It was characterized in 1956 by Henry W Dion et al., who suggested a possible use in cancer therapy .


Molecular Structure Analysis

The molecular formula of DON is C6H9N3O3 . It has an average mass of 171.154 Da and a monoisotopic mass of 171.064392 Da .


Chemical Reactions Analysis

DON is used as an inhibitor of various glutamine-utilizing enzymes . Due to its similarity to glutamine, it can enter the catalytic centers of these enzymes and inhibit them by covalent binding, or more precisely, by alkylation .


Physical And Chemical Properties Analysis

DON is a water-soluble yellowish powder . It can be dissolved in aqueous solutions of methanol, acetone, or ethanol, but dissolution in absolute alcohols is difficult . Solutions of at least 50 μM DON in 0.9% NaCl are lightly yellowish .

Scientific Research Applications

Biosynthesis and Antitumor Activity

6-Diazo-5-oxo-L-norleucine (DON) has been recognized for its potent antitumor properties. A study by Kawai et al. (2021) revealed the complete biosynthetic pathway of alazopeptin, a tripeptide consisting of Ala-DON-DON, highlighting DON's antitumor activity. The study also established the heterologous production of N-acetyl-DON, shedding light on the enzymology of N-N bond formation (Kawai et al., 2021).

Chemical Reactivity and Synthesis

Maux et al. (2010) explored the chemical reactivity of DON, demonstrating its dimerization, cyclopropanation, N-H, and S-H insertion reactions. They also described an efficient synthesis of 5-oxo-L-pipecolic acid from DON (Maux et al., 2010).

Tumor-Targeted Delivery

Tenora et al. (2019) investigated the tumor-targeted delivery of DON using substituted acetylated lysine prodrugs. This approach aimed to reduce DON's toxicity to normal tissues while enhancing its antitumor efficacy, demonstrating a significant improvement in tumor cell-to-plasma ratio (Tenora et al., 2019).

Metabolic Cancer Therapy

Cervantes-Madrid et al. (2015) discussed the revival of DON for metabolic cancer therapy. They reviewed its role as an inhibitor of glutaminolysis and its potential synergistic effects with lonidamine in cancer treatment (Cervantes-Madrid et al., 2015).

Discovery of Prodrugs and Enhanced Tissue Targeting

Rais et al. (2022) reported the discovery of DRP-104, a DON peptide prodrug. DRP-104 demonstrated preferential bioactivation in tumor tissues while reducing exposure to gastrointestinal tissues, highlighting its potential as a first-in-class prodrug with differential metabolism (Rais et al., 2022).

Enhanced CNS Delivery for Glioblastoma Treatment

Another study by Rais et al. (2016) showed the development of DON prodrugs with enhanced cerebrospinal fluidto plasma ratio, aiming to improve DON's therapeutic index for glioblastoma multiforme treatment. This was achieved by masking DON's amine and carboxylate functionalities, resulting in increased brain delivery and reduced systemic exposure (Rais et al., 2016).

Optimal Dosing and Prodrug Delivery

Lemberg et al. (2018) discussed the historical and renewed interest in DON as a potential anticancer therapeutic, focusing on optimal dosing strategies and prodrug delivery. They emphasized the importance of targeting patient selection and minimizing gastrointestinal toxicities through novel prodrug strategies (Lemberg et al., 2018).

Genetic Toxicity Evaluation

Kulkarni et al. (2017) conducted a study to evaluate the genetic toxicity of DON. They performed various tests including the Ames test, in vitro chromosome aberration assay, and in vivo micronucleus assay. The study highlighted the genotoxic potential of DON with a plausible epigenetic mechanism (Kulkarni et al., 2017).

Bioanalysis in Plasma and Brain

Alt et al. (2015) developed a bioanalytical method for quantifying DON in plasma and brain tissue. This method involved DON derivatization and provided insights into DON's pharmacokinetics, crucial for its therapeutic application due to its narrow therapeutic window (Alt et al., 2015).

Therapeutic Applications in Celiac Sprue

Schuppan and Dieterich (2003) investigated the use of DON-modified peptides as potent inhibitors of tissue transglutaminase. This study suggested potential therapeutic applications for celiac sprue (Schuppan & Dieterich, 2003).

Prodrug Model Studies

Gao et al. (2021) explored diazo precursors as promoieties in designing prodrugs of DON. Their model studies suggested that further improvements are needed for glutamine antagonist-based therapy using these prodrug approaches (Gao et al., 2021).

Safety And Hazards

Clinical studies of DON were hampered by dose-limiting nausea and vomiting . To circumvent gastrointestinal toxicity, prodrug strategies for DON have been developed to enhance the delivery of the active compound to tumor tissues . It is recommended to avoid inhalation, contact with eyes and skin, and dust and aerosol formation .

Future Directions

The recognition that multiple tumor types are glutamine-dependent has renewed interest in metabolic inhibitors such as DON . Prodrug strategies for DON have been developed to enhance delivery of the active compound to tumor tissues, including the CNS . Patients whose tumors have genetic, metabolic, or imaging biomarker evidence of glutamine dependence should be prioritized as candidates for future clinical evaluations of novel DON prodrugs .

properties

IUPAC Name

(2S)-2-amino-6-diazo-5-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O3/c7-5(6(11)12)2-1-4(10)3-9-8/h3,5H,1-2,7H2,(H,11,12)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCWQAMGASJSUIP-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)C=[N+]=[N-])C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)C=[N+]=[N-])[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501028846
Record name Diazooxonorleucine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-diazo-5-oxo-L-norleucine

CAS RN

157-03-9
Record name 6-Diazo-5-oxo-L-norleucine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diazooxonorleucine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000157039
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diazooxonorleucine
Source EPA DSSTox
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Record name (S)-2-Amino-6-diazo-5-oxocaproic acid
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Record name 6-DIAZO-5-OXO-L-NORLEUCINE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,940
Citations
HW Dion, SA Fusari, ZL Jakubowski… - Journal of the …, 1956 - ACS Publications
… Ultraviolet absorption spectrum of 6-diazo-5-oxo-Lnorleucine in p 7.0 phosphate buffer. … acid showed conclusively that the structure was 6-diazo-5-oxo-L-norleucine since 6-diazo-5-oxo…
Number of citations: 137 pubs.acs.org
KM Lemberg, JJ Vornov, R Rais, BS Slusher - Molecular cancer therapeutics, 2018 - AACR
… The broadly active glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON) has been studied for 60 years as a potential anticancer therapeutic. Clinical studies of DON in the 1950s …
Number of citations: 141 aacrjournals.org
G Lynch, N Kemeny, E Casper - American journal of clinical …, 1982 - journals.lww.com
… ON (6-Diazo-5-Oxo-L-Norleucine), an antitumor antibiotic isolated from cultures of … Pharmacological and initial therapeutic observations on 6-Diazo-5-Oxo-L-Norleucine (DON) in …
Number of citations: 55 journals.lww.com
DL Kisner, R Catane, FM Muggia - Cancer Chemo-and …, 1980 - Springer
… The compound 6-diazo-5-oxo-L-norleucine (DON) is an antibiotic that was isolated from a Streptomyces in 1953. It is a diazo analogue of L-glutamine and interferes in several reactions …
Number of citations: 38 link.springer.com
D Cervantes-Madrid, Y Romero… - BioMed Research …, 2015 - hindawi.com
… developed; nevertheless, lonidamine and 6-diazo-5-oxo-L-norleucine (DON) are two old … search using the words lonidamine and 6-diazo-5-oxo-L-norleucine (DON) was undertaken …
Number of citations: 113 www.hindawi.com
AA Ovejera, DP Houchens, R Catane, MA Sheridan… - Cancer research, 1979 - AACR
The chemotherapeutic effects of 6-diazo-5-oxo-l-norleucine (DON) and N-[N-γ-glutamyl-6-diazo-5-oxo-norleucinyl]-6-diazo-5-oxo-norleucine (azotomycin) were evaluated in a spectrum …
Number of citations: 68 aacrjournals.org
R Rais, A Jancarik, L Tenora… - Journal of medicinal …, 2016 - ACS Publications
The glutamine antagonist 6-diazo-5-oxo-l-norleucine (DON, 1) has shown robust anticancer efficacy in preclinical and clinical studies, but its development was halted due to marked …
Number of citations: 101 pubs.acs.org
RH Earhart, DJ Amato, A Yuang-Chi Chang… - Investigational new …, 1990 - Springer
… advanced soft tissue sarcoma, bone sarcoma, or mesothelioma were randomly assigned to one of two intravenous single-agent treatment regimens, either 6-diazo-5-oxo-l-norleucine (…
Number of citations: 60 link.springer.com
A Rahman, FP Smith, PVT Luc, PV Woolley - Investigational new drugs, 1985 - Springer
… The toxicity of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON) administered as a 24 hour infusion has been evaluated. Studies of the clinical pharmacology of the drug have …
Number of citations: 46 link.springer.com
RK Barclay, E Garfinkel, MA Phillipps - Cancer research, 1962 - AACR
The tumor growth-inhibitor 6-diazo-5-oxo-l-norleucine (DON) was shown to inhibit, from 90 to 98 per cent, the incorporation of formate-C 14 into the purine bases of the nucleic acids …
Number of citations: 17 aacrjournals.org

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